3-Benzamido-2,6-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzamido-2,6-difluorobenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamido group attached to a difluorobenzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-2,6-difluorobenzoic acid typically involves the following steps:
Nitration: The starting material, 2,6-difluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 3-amino-2,6-difluorobenzoic acid is then acylated with benzoyl chloride to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzamido-2,6-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The benzamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: 3-Amino-2,6-difluorobenzoic acid.
Oxidation: Oxidized derivatives like quinones.
Wissenschaftliche Forschungsanwendungen
3-Benzamido-2,6-difluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Benzamido-2,6-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzamido group can interact with active sites of enzymes, while the difluorobenzoic acid core provides stability and specificity.
Vergleich Mit ähnlichen Verbindungen
2,6-Difluorobenzoic Acid: Lacks the benzamido group, making it less versatile in medicinal applications.
3-Amino-2,6-difluorobenzoic Acid: Similar structure but with an amino group instead of a benzamido group, leading to different reactivity and applications.
3-Benzamido-4,5-difluorobenzoic Acid: Similar but with different substitution pattern, affecting its chemical properties and applications.
Uniqueness: 3-Benzamido-2,6-difluorobenzoic acid is unique due to the presence of both benzamido and difluorobenzoic acid moieties, which confer specific reactivity and stability. This makes it a valuable compound in the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
917923-95-6 |
---|---|
Molekularformel |
C14H9F2NO3 |
Molekulargewicht |
277.22 g/mol |
IUPAC-Name |
3-benzamido-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C14H9F2NO3/c15-9-6-7-10(12(16)11(9)14(19)20)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
HVJPURBHKJJRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.